N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16463937
InChI: InChI=1S/C21H15N3O3S/c22-11-15-6-8-17(14-4-2-1-3-5-14)24-21(15)28-12-20(25)23-16-7-9-18-19(10-16)27-13-26-18/h1-10H,12-13H2,(H,23,25)
SMILES:
Molecular Formula: C21H15N3O3S
Molecular Weight: 389.4 g/mol

N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide

CAS No.:

Cat. No.: VC16463937

Molecular Formula: C21H15N3O3S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide -

Specification

Molecular Formula C21H15N3O3S
Molecular Weight 389.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H15N3O3S/c22-11-15-6-8-17(14-4-2-1-3-5-14)24-21(15)28-12-20(25)23-16-7-9-18-19(10-16)27-13-26-18/h1-10H,12-13H2,(H,23,25)
Standard InChI Key KOYQMHIOFQTMSD-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N

Introduction

N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzodioxole moiety and a pyridine derivative, which are structural components often associated with biological activity.

Synthesis and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. Key methods may include various coupling reactions and condensations, with specific conditions such as temperature, solvents, and catalysts being crucial for optimizing yield and purity.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, such as benzodioxole derivatives and pyridine-based compounds.

  • Coupling Reactions: These involve forming the sulfanyl linkage between the benzodioxole and pyridine moieties.

  • Acetamide Formation: The final step involves converting the intermediate into the acetamide derivative.

Biological Activity and Potential Applications

The compound's mechanism of action is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Data suggests that compounds with similar structures may act as inhibitors for various enzymes or modulate receptor activity, potentially influencing pathways related to inflammation or cancer progression.

Potential Applications Table

Application AreaPotential Role
InflammationEnzyme inhibitor or receptor modulator
Cancer ProgressionPotential therapeutic agent by modulating cell signaling pathways
Medicinal ChemistryDrug development due to its structural components associated with biological activity

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